Influenza hemagglutinin (HA) epitope

Serodiagnostics H5N1 surveillance Peptide ELISA

Influenza hemagglutinin (HA) epitopes are short peptide sequences—typically 8–25 amino acids—derived from the surface glycoprotein of influenza A viruses. These synthetic or recombinant peptides serve as discrete antigenic determinants for B‑cell and T‑cell recognition, enabling applications in serodiagnostics, epitope‑based vaccine design, and antibody characterization.

Molecular Formula C56H72N10O18S
Molecular Weight 1205.3 g/mol
Cat. No. B12396322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza hemagglutinin (HA) epitope
Molecular FormulaC56H72N10O18S
Molecular Weight1205.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N
InChIInChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1
InChIKeyDJQPKBDJPGAMFB-QFKGLCFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Influenza Hemagglutinin (HA) Epitope Peptides for Research & Immunodiagnostic Procurement


Influenza hemagglutinin (HA) epitopes are short peptide sequences—typically 8–25 amino acids—derived from the surface glycoprotein of influenza A viruses. These synthetic or recombinant peptides serve as discrete antigenic determinants for B‑cell and T‑cell recognition, enabling applications in serodiagnostics, epitope‑based vaccine design, and antibody characterization. The HA protein is organized into two structural domains: the globular HA1 head containing the receptor‑binding site and immunodominant antigenic sites, and the HA2 stalk domain mediating membrane fusion [REFS‑1]. HA epitope peptides can be rationally designed to target conserved sub‑regions—including the HA stalk, the fusion peptide, or the conserved lateral patch of the HA head—thereby achieving cross‑subtype reactivity that is unattainable with full‑length HA protein or whole‑inactivated virus preparations [REFS‑2].

Why Influenza HA Epitope Peptides Cannot Be Substituted with Generic HA Antigens


HA epitope peptides are not interchangeable with full‑length recombinant HA protein, whole‑inactivated virus, or alternative conserved viral peptides such as M2e. Short synthetic peptides present a single linear or conformational epitope, eliminating immunodominant decoy epitopes that dominate the antibody response to full‑length HA and thereby redirecting humoral immunity toward conserved, subdominant—and often broadly protective—sites [REFS‑1]. In diagnostic applications, a peptide‑based ELISA utilizing a conserved H5 epitope (CNTKCQTP) detected antibodies to H5N1 with zero cross‑reactivity to other influenza subtypes, whereas the hemagglutination inhibition (HI) assay and immunofluorescence assay using recombinant HA1 exhibited measurable cross‑reactivity [REFS‑2]. These performance differences are sequence‑dependent and cannot be replicated by simply substituting another conserved peptide (e.g., M2e or NS1), as each epitope elicits distinct antibody magnitude, cross‑reactivity breadth, and functional activity profiles [REFS‑3].

Quantitative Differentiation Evidence for Influenza HA Epitope Peptides vs. Closest Analogs


Diagnostic Specificity of H5 Epitope Peptide (CNTKCQTP) ELISA vs. Hemagglutination Inhibition and Recombinant HA1-Based Assays

The synthetic peptide comprising the conserved H5 HA epitope CNTKCQTP (residues 274–281) demonstrated zero cross‑reactivity with antibodies to heterologous influenza subtypes (H1N1, H3N2, H7N9) in a peptide‑based ELISA format, whereas the hemagglutination inhibition assay (HI) and immunofluorescence/immunodot‑blot using recombinant HA1 protein showed measurable cross‑reactivity to non‑H5 subtypes. This differential was observed using both experimental chicken antisera raised against divergent H5N1 clades and convalescent human sera from confirmed H5N1 patients [REFS‑1].

Serodiagnostics H5N1 surveillance Peptide ELISA

Sequence Conservation: HA Stalk Epitope Peptide CNTKCQTP vs. Variable Head-Domain Epitopes

The CNTKCQTP epitope (HA residues 274–281) is 100% conserved among 163 publicly available H5N1 human isolate sequences and 96.9% conserved among H5N1 avian isolates, as determined by database search analysis of sequences from the NCBI Influenza Virus Resource [REFS‑1]. In contrast, epitopes located in the HA1 globular head domain (e.g., residues surrounding the receptor‑binding pocket) exhibit 40–70% sequence variability across H5 clades, with specific antigenic site mutations (e.g., D127E, G155E) documented in escape mutants [REFS‑2]. This conservation differential directly impacts diagnostic and vaccine coverage.

Epitope conservation Universal vaccine design Antigenic drift resistance

Proteolytic Stability: Retro‑Inverso HA 91‑108 Peptide Analog vs. Natural L‑Amino Acid Parent Peptide

A retro‑inverso analog of the HA B‑cell epitope 91–108 (composed of D‑amino acids in reverse sequence order) exhibited a half‑life at least 700 times greater than that of the parent all‑L‑amino acid peptide when incubated in the presence of lung homogenate proteases. Mice immunized intranasally with the retro‑inverso analog conjugated to ovalbumin plus cholera toxin adjuvant developed strong serum IgG and mucosal lung IgA responses and were protected against lethal intranasal influenza virus challenge, with vaccinated animals showing low‑severity disease and rapid weight recovery [REFS‑1].

Peptide stability Mucosal vaccine Peptidomimetic

Breadth of Protective HI Titers: Epigraph HA Epitope‑Optimized Immunogen vs. Commercial FluZone Vaccine

A computationally designed Epigraph H3 hemagglutinin immunogen, which maximizes population‑frequency coverage of B‑ and T‑cell epitopes, induced protective hemagglutination inhibition (HI) titers against 93–100% of contemporary H3N2 strains tested. In direct comparison, the commercial 2018–19 FluZone inactivated influenza vaccine induced protective HI titers against only 27% of the same panel of H3N2 viruses isolated between 1968 and 2019. This differential was reproduced in both mice and ferret models [REFS‑1]. In the swine H3 model, a single rAd‑Epigraph immunization generated cross‑reactive antibody titers ≥40 against 13 of 20 (65%) swH3 strains, with significantly higher responses to 11 of 20 strains compared to wild‑type HA or FluSure vaccine controls [REFS‑2].

Universal influenza vaccine Epitope optimization Cross‑protection

Epitope‑Specific Immunogenicity: HA2 Stalk Epitopes vs. HA1 Head Epitopes in Natural Infection

In a comprehensive peptide array analysis of H1N1 pdm09 hemagglutinin using a panel of swine antisera against various H1 clusters, all swine antisera from H1‑infected animals efficiently recognized two HA2 epitopes—peptide 121 (residues 481–495) and peptide 139 (residues 553–566)—while only a subset of antisera reacted with the HA1‑derived peptide 15 (residues 57–71). Furthermore, intranasal peptide inoculation into pigs demonstrated that HA2 peptide 121 generated measurable antibody responses in vivo, whereas HA1 peptide 15 failed to do so [REFS‑1].

B‑cell epitope mapping HA2 immunodominance Swine influenza

Antibody Response Magnitude in DIVA Testing: M2e Peptide vs. HA2 Epitope Peptide (HA 488‑516)

In a comparative DIVA (differentiation of infected from vaccinated animals) study using H5N1‑challenged chickens, the M2e peptide‑based ELISA detected a high antibody response in challenged birds, whereas the HA2 peptide (HA_488‑516) and four different NS1 peptides yielded low antibody responses detectable only with a streptavidin‑bridged amplification format. The HA_488‑516 peptide ELISA was determined to be unreliable for use as a DIVA test in H5N1 avian influenza infection [REFS‑1].

DIVA serology Avian influenza Peptide‑based diagnostics

Procurement‑Guided Application Scenarios for Influenza HA Epitope Peptides


H5N1 Serodiagnostic Kit Development Using Conserved HA Peptide Antigen

For development of ELISA‑based serodiagnostic kits targeting H5N1 avian influenza surveillance in human and poultry populations, the CNTKCQTP epitope peptide is the capture antigen of choice. As demonstrated in direct comparisons, this peptide provides 100% specificity—eliminating false‑positive results from seasonal influenza antibodies that confound HI and recombinant HA1‑based assays [REFS‑1]. With 100% sequence conservation across all known human H5N1 isolates [REFS‑2], the epitope guarantees universal detection coverage without requiring periodic antigen reformulation. Procured peptide should be synthesized with ≥95% purity and biotinylated for streptavidin‑bridge ELISA formats to maximize sensitivity.

Mucosal (Intranasal) Peptide Vaccine Research Targeting Conserved HA Epitopes

For preclinical development of mucosally administered influenza vaccines, the HA 91–108 retro‑inverso peptide analog is the preferred immunogen format over natural L‑peptides. Its ≥700‑fold greater proteolytic half‑life in lung homogenate [REFS‑1] directly enables the induction of protective serum IgG and mucosal IgA responses following intranasal administration—a route where natural L‑peptides are degraded before reaching immunocompetent cells. Procurement should specify D‑amino acid composition, reverse‑sequence order, and conjugation to a carrier protein (e.g., ovalbumin or CRM197) for optimal immunogenicity.

Universal Influenza Vaccine Design Using Epitope‑Optimized HA Immunogens

For universal influenza vaccine programs, Epigraph‑designed HA immunogens that computationally maximize epitope population‑frequency coverage provide a 3.4–3.7‑fold greater breadth of protective HI titers compared to conventional egg‑based inactivated vaccines (93–100% vs. 27% strain coverage) [REFS‑1]. This approach is particularly valuable for H3N2‑dominant seasons where standard vaccines have shown effectiveness as low as 6%. Procurement of Epigraph‑optimized HA genes or proteins should be accompanied by the computational design algorithm specifications and validation data against a defined historical virus panel spanning at least 50 years of antigenic evolution.

Swine Influenza Serological Surveillance Using HA2 Stalk Peptides

For serological surveillance of swine influenza virus (SIV) in commercial pig herds, HA2 stalk‑domain peptides (residues 481–495 and 553–566 of H1N1 pdm09 HA) should be procured as capture antigens in preference to HA1 head‑domain peptides. The HA2 peptides are universally recognized by antisera from all H1‑cluster‑infected animals, whereas HA1 peptide 15 is recognized by only a subset of sera [REFS‑1]. This universal reactivity ensures detection of all H1‑infected animals regardless of viral clade, eliminating false‑negative results inherent to HA1‑peptide‑based assays. Peptide procurement specifications should include the exact pdm09 HA numbering and verification of reactivity against a panel of characterized SIV‑positive swine sera.

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